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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butene

cat. No.: B12662574

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-
1-phenyl-1-butene, including its nomenclature, physicochemical and spectroscopic properties,
detailed synthesis protocols, and reaction mechanisms.

IUPAC Nomenclature and Structure

The name "2-Methyl-1-phenyl-1-butene" is ambiguous as it does not specify the
stereochemistry around the carbon-carbon double bond. The compound exists as two distinct
geometric isomers, (E) and (Z), which are determined by the arrangement of substituents
according to the Cahn-Ingold-Prelog (CIP) priority rules.

Structure: CeHs-CH=C(CHs)-CH2-CHs

CIP Priority Assignment:
o At C1: Phenyl group > Hydrogen

o At C2: Ethyl group > Methyl group

(E)-isomer: The high-priority groups (Phenyl and Ethyl) are on opposite sides of the double
bond. The full IUPAC name is [(E)-2-methylbut-1-enyl]benzene.[1]

(2)-isomer: The high-priority groups (Phenyl and Ethyl) are on the same side of the double
bond. The full IUPAC name is [(Z)-2-methylbut-1-enyl]benzene.
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Physicochemical and Spectroscopic Data

Quantitative data for 2-Methyl-1-phenyl-1-butene is summarized below. It is a colorless or
slightly yellow liquid with a pungent odor.[2] It is soluble in organic solvents like alcohols,
ethers, and ketones.[2]

Table 1: General and Physicochemical Properties

Property Value Reference

Molecular Formula CiiHia [1][3]14]

Molecular Weight 146.23 g/mol [11[3]

Boiling Point ~200 to 204 °C [2]

Melting Point -38t0-36 °C [2]

Density ~0.9 g/cm?3 [2]

CAS Number 56253-64-6 (unspecified (1]
stereoisomer)

CAS Number (Z-isomer) 13384-54-8 [5]

Table 2: Spectroscopic Data Summary
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Key Signals and

Data Type Isomer Reference
Notes
Spectra available,
] specific peak values
13C NMR (E)-isomer ) [1]
require database
access.
Spectra available,
] specific peak values
(2)-isomer _ [6]
require database
access.
Molecular lon (M™*):
] m/z = 146. Key
Mass Spec (GC-MS) (E)-isomer [1]
Fragments: m/z =
131.
) Molecular lon (M*):
(2)-isomer [6]
m/z = 146.
Infrared spectrum
IR Spectrum (E)-isomer data is available inthe  [4]

NIST WebBook.

Synthesis and Experimental Protocols

The most common and effective method for synthesizing alkenes like 2-Methyl-1-phenyl-1-

butene is the Wittig reaction.[7][8][9] This reaction involves the coupling of a phosphorus ylide

with a carbonyl compound—in this case, an aldehyde or ketone.[7]

To synthesize 2-Methyl-1-phenyl-1-butene, two primary disconnection routes are possible:

e Route A: Benzaldehyde + (1-Methylpropylidene)triphenylphosphorane (ylide from 2-

bromobutane).

o Route B: 2-Butanone + Benzyltriphenylphosphonium ylide (ylide from benzyl bromide).
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The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Semi-
stabilized ylides, such as the benzylide in Route B, can often be tuned to favor the
thermodynamically more stable (E)-isomer.[10]

Detailed Experimental Protocol: Wittig Synthesis (Route
A)

This protocol is a representative procedure adapted from standard Wittig reaction
methodologies.[10]

Objective: Synthesize 2-Methyl-1-phenyl-1-butene from 2-butyl-triphenylphosphonium
bromide and benzaldehyde.

Materials:

2-Butyl-triphenylphosphonium bromide (1.0 eq)
e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

e Benzaldehyde (1.0 eq)

o Saturated agueous ammonium chloride (NH4Cl)
o Diethyl ether

e Brine

e Anhydrous magnesium sulfate (MgSQa)

Silica gel for column chromatography

Procedure:

¢ Ylide Formation:
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1. Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar under a
nitrogen atmosphere.

2. Add 2-butyl-triphenylphosphonium bromide and anhydrous THF.

3. Cool the suspension to 0 °C in an ice-water bath.

4. Add n-BuLi dropwise over 10 minutes, maintaining the temperature below 5 °C. A deep
orange/red color indicates ylide formation.[10] Stir for 30 minutes at 0 °C.

Wittig Reaction:

1. To the cold ylide solution, add benzaldehyde dropwise via syringe.

2. Remove the ice bath and allow the reaction to warm to room temperature.

3. Stir for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).[10]

Work-up and Extraction:

1. Quench the reaction by slowly adding saturated aqueous NH4Cl solution.[10]

2. Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the
layers.[10]

3. Extract the aqueous layer twice more with diethyl ether.

4. Combine the organic layers and wash with brine.[10]

Purification:

1. Dry the combined organic layer over anhydrous MgSOQea, filter, and concentrate using a
rotary evaporator.[10]

2. Purify the crude product (a mixture of the alkene and triphenylphosphine oxide) by flash
column chromatography on silica gel using hexanes as the eluent.[10]

3. Combine the product-containing fractions and remove the solvent to yield 2-Methyl-1-
phenyl-1-butene as a colorless oil.
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Visualized Workflows and Mechanisms
Synthesis Workflow

The general laboratory workflow for the synthesis and purification of 2-Methyl-1-phenyl-1-
butene via the Wittig reaction is outlined below.
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Diagram 1: General workflow for Wittig synthesis.
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Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form
a four-membered oxaphosphetane intermediate, which then decomposes to the final alkene

and triphenylphosphine oxide products.[7][8]

Phosphonium Ylide Benzaldehyde
PhsP=C(Et)Me Ph-CHO

Oxaphosphetane
Intermediate

e Retro-[2+2] N
.. Cycloelimination .-

~ -
~~o -

Alkene Produc Triphenylphosphine
E/Z Mixture Oxide (TPPO

Click to download full resolution via product page

Diagram 2: Simplified Wittig reaction mechanism.

Applications in Research and Development

2-Methyl-1-phenyl-1-butene serves primarily as a chemical intermediate in organic synthesis.
[2] Phenyl-substituted alkenes are valuable scaffolds in medicinal chemistry. The phenyl ring is
a ubiquitous feature in marketed drugs, acting as either a core pharmacophore or a scaffold.
[11][12][13]
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While this specific compound is not a drug itself, its structural motif is relevant. Drug
development often involves modifying phenyl rings or replacing them with bioisosteres
(chemical groups with similar physical or chemical properties) to improve a drug candidate's
potency, solubility, or metabolic stability.[11][14] The synthesis of derivatives of 2-Methyl-1-
phenyl-1-butene could be a step in the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12662574#iupac-name-for-2-methyl-1-phenyl-1-
butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b12662574#iupac-name-for-2-methyl-1-phenyl-1-butene
https://www.benchchem.com/product/b12662574#iupac-name-for-2-methyl-1-phenyl-1-butene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12662574?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12662574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

